4-Chloro-n,n-dimethyl-3-(trifluoromethyl)aniline
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Overview
Description
4-Chloro-n,n-dimethyl-3-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of a chloro group, a trifluoromethyl group, and two methyl groups attached to the nitrogen atom. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n,n-dimethyl-3-(trifluoromethyl)aniline typically involves the chlorination of n,n-dimethyl-3-(trifluoromethyl)aniline. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-n,n-dimethyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives, and reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines or thiols.
Electrophilic Aromatic Substitution: Formation of brominated or nitrated derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
4-Chloro-n,n-dimethyl-3-(trifluoromethyl)aniline is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Medicine: As a precursor for the development of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-n,n-dimethyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-n,n-dimethylaniline: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-(Trifluoromethyl)aniline: Lacks the chloro and dimethyl groups, leading to distinct chemical behavior.
4-Chloro-3-(trifluoromethyl)aniline: Lacks the dimethyl groups, affecting its solubility and reactivity.
Uniqueness
4-Chloro-n,n-dimethyl-3-(trifluoromethyl)aniline is unique due to the combination of chloro, trifluoromethyl, and dimethyl groups, which confer specific electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-chloro-N,N-dimethyl-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-14(2)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNGNYGTIQXUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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